molecular formula C21H26N4O B2392821 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415456-40-3

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2392821
CAS No.: 2415456-40-3
M. Wt: 350.466
InChI Key: ZCXPRNIJSZWNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a tetrahydroquinazoline moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 2,3-dimethylphenyl group. The final step involves the formation of the tetrahydroquinazoline ring under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Various Aliphatic Amines: Compounds with similar amine functionalities but different overall structures.

Uniqueness

The uniqueness of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline lies in its combination of a piperazine ring, a dimethylphenyl group, and a tetrahydroquinazoline moiety. This unique structure provides distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)21(26)20-17-7-3-4-8-18(17)22-14-23-20/h5-6,9,14H,3-4,7-8,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXPRNIJSZWNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC4=C3CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.